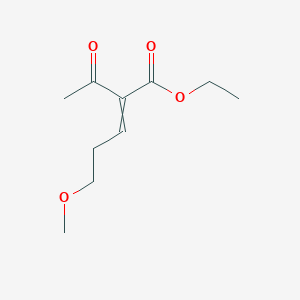
Ethyl 2-acetyl-5-methoxypent-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-acetyl-5-methoxypent-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural products such as fruits and flowers. This particular compound is known for its unique structure, which includes an acetyl group, a methoxy group, and a pent-2-enoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-acetyl-5-methoxypent-2-enoate typically involves the esterification of the corresponding carboxylic acid with ethanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to drive the reaction to completion. Industrial production methods may involve continuous flow reactors to optimize yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-acetyl-5-methoxypent-2-enoate can undergo various chemical reactions, including:
Oxidation: This reaction can convert the acetyl group into a carboxylic acid.
Reduction: The compound can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Ethyl 2-acetyl-5-methoxypent-2-enoate has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: It may serve as a precursor for pharmaceutical compounds.
Industry: The compound is used in the production of fragrances and flavoring agents.
Mecanismo De Acción
The mechanism by which ethyl 2-acetyl-5-methoxypent-2-enoate exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired chemical transformations. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Ethyl 2-acetyl-5-methoxypent-2-enoate can be compared with other esters such as ethyl acetate and methyl butyrate. While all these compounds share the ester functional group, this compound is unique due to its specific substituents and structure, which confer distinct chemical properties and reactivity.
List of Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
These similar compounds can be used as references to understand the unique characteristics and applications of this compound.
Propiedades
Número CAS |
63093-79-8 |
|---|---|
Fórmula molecular |
C10H16O4 |
Peso molecular |
200.23 g/mol |
Nombre IUPAC |
ethyl 2-acetyl-5-methoxypent-2-enoate |
InChI |
InChI=1S/C10H16O4/c1-4-14-10(12)9(8(2)11)6-5-7-13-3/h6H,4-5,7H2,1-3H3 |
Clave InChI |
RLLPXXJZIIGCPG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(=CCCOC)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


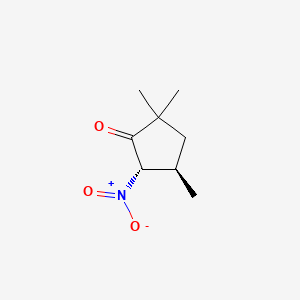
![4-Methoxy-N-[4-(2-methylpropoxy)phenyl]benzene-1-carbothioamide](/img/structure/B14515796.png)
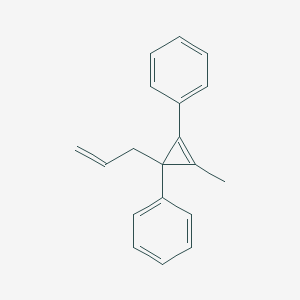
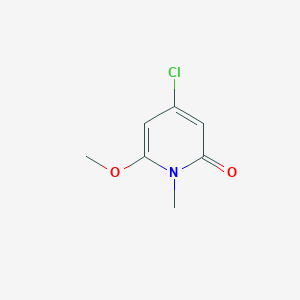


![4-{(E)-[Phenyl(piperidin-1-yl)methylidene]amino}benzonitrile](/img/structure/B14515821.png)
![N-[4-(Benzenesulfonyl)-2-nitrophenyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B14515825.png)
![2-{Bis[4-(dimethylamino)phenyl]methyl}-5-ethoxybenzoic acid](/img/structure/B14515827.png)
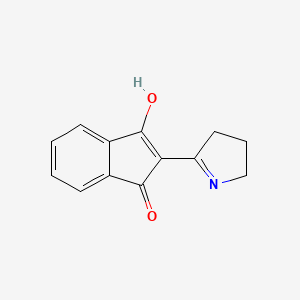
![Silane, trimethyl[(3-nitrophenyl)methoxy]-](/img/structure/B14515835.png)
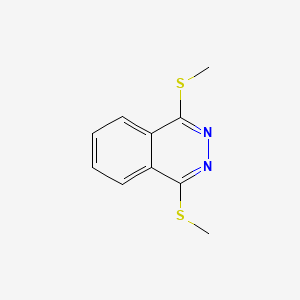
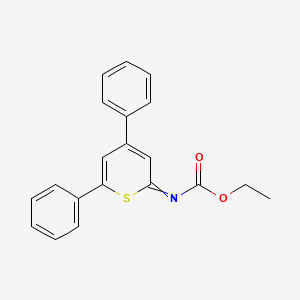
![{[(Ethoxycarbonyl)amino]methyl}(tripropyl)phosphanium chloride](/img/structure/B14515844.png)
